Sodium 5-hydroxydecanoate Sodium 5-hydroxydecanoate
Brand Name: Vulcanchem
CAS No.: 71186-53-3
VCID: VC1956244
InChI: InChI=1S/C10H20O3.Na/c1-2-3-4-6-9(11)7-5-8-10(12)13;/h9,11H,2-8H2,1H3,(H,12,13);/q;+1/p-1
SMILES: CCCCCC(CCCC(=O)[O-])O.[Na+]
Molecular Formula: C10H19NaO3
Molecular Weight: 210.25 g/mol

Sodium 5-hydroxydecanoate

CAS No.: 71186-53-3

Cat. No.: VC1956244

Molecular Formula: C10H19NaO3

Molecular Weight: 210.25 g/mol

* For research use only. Not for human or veterinary use.

Sodium 5-hydroxydecanoate - 71186-53-3

Specification

CAS No. 71186-53-3
Molecular Formula C10H19NaO3
Molecular Weight 210.25 g/mol
IUPAC Name sodium;5-hydroxydecanoate
Standard InChI InChI=1S/C10H20O3.Na/c1-2-3-4-6-9(11)7-5-8-10(12)13;/h9,11H,2-8H2,1H3,(H,12,13);/q;+1/p-1
Standard InChI Key YNAGNECWEKMWRM-UHFFFAOYSA-M
SMILES CCCCCC(CCCC(=O)[O-])O.[Na+]
Canonical SMILES CCCCCC(CCCC(=O)[O-])O.[Na+]

Introduction

Chemical Structure and Properties

Sodium 5-hydroxydecanoate is characterized by the molecular formula C10H19NaO3 and a molar mass of 210.25 g/mol. This compound consists of a sodium salt of 5-hydroxydecanoic acid, with a hydroxyl group positioned at the fifth carbon of the decanoate chain.

Physical and Chemical Properties

PropertyValue
Molecular FormulaC10H19NaO3
Molar Mass210.25 g/mol
CAS Number71186-53-3
AppearanceWhite solid
Boiling Point320.8°C at 760 mmHg
Flash Point162°C
SolubilitySoluble in water
Vapor Pressure2.52E-05 mmHg at 25°C
Storage ConditionDesiccated

Structural Identifiers

The chemical structure of sodium 5-hydroxydecanoate can be precisely described using standardized chemical notations:

IdentifierValue
InChIInChI=1S/C10H20O3.Na/c1-2-3-4-6-9(11)7-5-8-10(12)13;/h9,11H,2-8H2,1H3,(H,12,13);/q;+1/p-1
InChIKeyYNAGNECWEKMWRM-UHFFFAOYSA-M
SMILESCCCCCC(CCCC(=O)[O-])O.[Na+]

The structure features a carboxylate group at one end of the carbon chain, with a hydroxyl group at the C5 position, and the sodium ion forming the salt .

Biological Activity and Mechanism of Action

Sodium 5-hydroxydecanoate exhibits specific biological activities that make it particularly valuable for research applications.

KATP Channel Blockade

Sodium 5-hydroxydecanoate is primarily known as a selective ATP-sensitive potassium (KATP) channel blocker with an IC50 of approximately 30 μM. This selective blocking capability is central to its utility in experimental research .

Mitochondrial Interactions

The compound serves as a substrate for mitochondrial outer membrane acyl-CoA synthetase. This interaction is significant for understanding its effects on mitochondrial function and cellular metabolism. Research indicates that 5-HD may be rapidly converted to 5-HD-CoA by mitochondrial fatty acyl CoA synthetase and can act as either a weak substrate or inhibitor of respiration depending on experimental conditions .

Antioxidant Properties

Research Applications and Findings

Sodium 5-hydroxydecanoate has been extensively studied across various research domains, with particular emphasis on cardiovascular and cellular research.

Cardiovascular Research

In cardiovascular research, 5-HD has been crucial for investigating the role of KATP channels in ischemic preconditioning and cardioprotection:

  • Studies have demonstrated that 5-HD treatment (200 mg/kg, p.o., or 3-100 mg/kg, p.o. for one week) suppressed the incidence of ventricular fibrillation induced by coronary ligation in rats .

  • At doses of 3 or 10 mg/kg (i.v.), it elevated the ischemically decreased ventricular fibrillation threshold in coronary ligated dogs .

  • In isolated rat hearts, 5-HD (10^-5 to 10^-3 M) suppressed potassium release from ischemic myocardium .

  • At a concentration of 10^-4 M, it decreased the open state probability of ATP-regulated potassium channels in isolated myocardial cells of guinea pigs .

Pulmonary Research

Significant research has focused on the effects of 5-HD on pulmonary vascular smooth muscle cells:

  • 5-HD has been shown to inhibit the proliferation of hypoxic human pulmonary artery smooth muscle cells (HPASMC) by blocking mitochondrial KATP channels .

  • It can reverse hypoxia-induced decline in TUNEL staining in HPASMC, suggesting effects on cellular apoptosis mechanisms .

  • The compound significantly attenuates hypoxia-increased expression of PCNA (Proliferating Cell Nuclear Antigen) .

Interaction with Other Compounds

Sodium 5-hydroxydecanoate has been studied for its interactions with various pharmacological agents:

  • It abolishes the beneficial effects of penehyclidine hydrochloride (PHC) preconditioning in anoxia/reoxygenation-induced injury in H9c2 cells .

  • 5-HD blocks the inhibitory effect of PHC on calcium overload and reactive oxygen species (ROS) production .

  • The compound promotes the release of cytochrome C from mitochondria into cytoplasm in certain experimental models .

  • It attenuates the anti-apoptotic effects of PHC by reversing its effects on the expression levels of Bax, cleaved caspase-3, and Bcl-2 .

Pharmacological Effects in Experimental Models

Tissue-Specific Effects

Sodium 5-hydroxydecanoate exhibits differential effects across various tissue types:

Tissue/Cell TypeConcentrationEffect
Rat Heart10^-5 to 10^-3 MSuppression of K+ release from ischemic myocardium
Guinea Pig Myocardial Cells10^-4 MDecreased open state probability of ATP-regulated K+ channels
Human Pulmonary Artery Smooth Muscle CellsNot specifiedInhibition of hypoxia-induced proliferation
Rat Aorta (phenylephrine-contracted)10-1,000 μMNo effect on cromakalim-induced relaxation (unlike glibenclamide)
Guinea Pig Papillary MuscleNot specifiedNo effect on cardiac action potential duration (unlike glibenclamide)

Neuronal Effects

In neuronal systems, 5-HD has been shown to diminish PKG-activated potassium-sensitive ATP channel currents, suggesting a role in neuronal ion channel regulation .

Comparative Analysis with Other KATP Channel Modulators

Sodium 5-hydroxydecanoate shows distinct pharmacological properties when compared to other KATP channel modulators:

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